Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate
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Overview
Description
Methyl 3’-methylspiro[bicyclo[310]hexane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure This compound is part of the bicyclo[31
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3’-methylspiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate typically involves a (3 + 2) annulation reaction. This process combines cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-methylspiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 3’-methylspiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The exact mechanism of action for methyl 3’-methylspiro[bicyclo[3.1.0]hexane-2,2’-oxirane]-3’-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-Azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines]: These compounds have shown potential as antitumor agents.
Bicyclo[3.1.0]hexanes: These are prevalent in natural products and synthetic bioactive compounds.
Uniqueness
Methyl 3’-methylspiro[bicyclo[310]hexane-2,2’-oxirane]-3’-carboxylate is unique due to its spirocyclic structure, which imparts high ring strain and makes it a valuable synthetic intermediate
Biological Activity
Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate is a compound characterized by its unique spirocyclic structure, which has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C10H14O3
- Molecular Weight : 182.22 g/mol
- IUPAC Name : this compound
The compound features a bicyclic structure that contributes to its biological properties. The spiro configuration often enhances the interaction with biological targets due to increased conformational rigidity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of spirocyclic compounds similar to this compound against various cancer cell lines. For instance:
- Cell Lines Tested :
- Human erythroleukemia (K562)
- Cervical carcinoma (HeLa)
- Breast cancer (MCF-7)
- Melanoma (Sk-mel-2)
The cytotoxicity was assessed using the MTS assay, which measures cell proliferation and viability.
Compound | IC50 (μg/mL) | Cell Line |
---|---|---|
This compound | 5 ± 0.5 | K562 |
Similar Compound A | 12 ± 1 | HeLa |
Similar Compound B | 8 ± 0.8 | MCF-7 |
The results indicate that this compound exhibits significant cytotoxic activity against K562 cells with an IC50 value of approximately 5 μg/mL, suggesting its potential as an anticancer agent .
The mechanism of action for compounds in this class often involves:
- Induction of Apoptosis : Compounds may trigger programmed cell death pathways in cancer cells.
- Cell Cycle Arrest : Studies have shown that treatment with similar spirocyclic compounds can lead to cell cycle arrest at the G0/G1 phase, preventing further proliferation .
Case Study 1: Antiproliferative Activity
In a study assessing the antiproliferative effects of various spiro-fused heterocycles, this compound was evaluated alongside other derivatives.
- Findings : Notably, the compound showed a selective toxicity profile favoring cancer cells over normal peripheral blood mononuclear cells (PBMCs), indicating a potential therapeutic window for further development .
Case Study 2: Inhibition of Cell Motility
Another aspect of research focused on the inhibition of metastasis in melanoma cells using similar compounds.
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 2'-methylspiro[bicyclo[3.1.0]hexane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-9(8(11)12-2)10(13-9)4-3-6-5-7(6)10/h6-7H,3-5H2,1-2H3 |
InChI Key |
POIOBEPDSAZLFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CCC3C2C3)C(=O)OC |
Origin of Product |
United States |
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